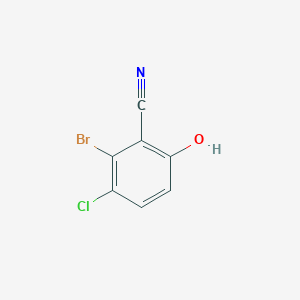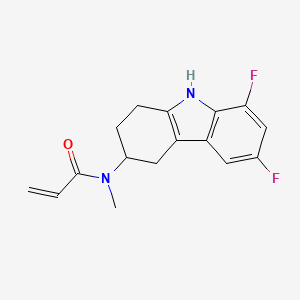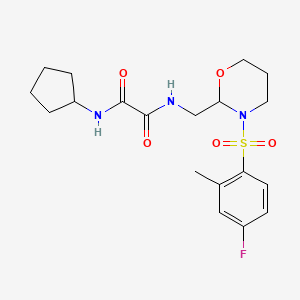
(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone, also known as Difluoromorpholinone, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Phosphonic Acid Applications
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, find use in a variety of applications due to their structural analogy with phosphate moieties and their coordination or supramolecular properties. These applications span bioactive properties (drug, pro-drug), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens, covering diverse research fields including chemistry, biology, and physics. This broad applicability suggests that compounds with similar functionalities or structural frameworks, such as "(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone," could have varied and significant research applications (Sevrain et al., 2017).
Redox Mediators in Organic Pollutant Degradation
The use of redox mediators in conjunction with oxidoreductive enzymes has shown promise in the degradation of recalcitrant organic pollutants in wastewater, enhancing substrate range and degradation efficiency. Enzymes such as laccases and peroxidases, in the presence of redox mediators, have improved the treatment of pollutants, suggesting potential environmental applications for similar synthetic compounds in pollutant remediation efforts (Husain & Husain, 2007).
Analytical Methods for Antioxidant Activity
The study and determination of antioxidant activity are crucial in various fields, including food engineering, medicine, and pharmacy. Compounds with potential antioxidant properties can be analyzed using various tests like ORAC, HORAC, and FRAP, suggesting a role for synthetic compounds in understanding oxidative stress and its mitigation in biological systems. The relevance of such studies underscores the importance of synthesizing and characterizing compounds that could be potent antioxidants or tools in antioxidant research (Munteanu & Apetrei, 2021).
Environmental Impact of Organic Sunscreen Components
Research on organic compounds like benzophenone-3, a common component in sunscreens, highlights the potential environmental and health impacts of synthetic organic molecules. Understanding the fate, bioaccumulation, and toxicology of such compounds is essential for developing safer and more sustainable chemicals, suggesting that new synthetic compounds could be designed with environmental considerations in mind to minimize ecological and health risks (Kim & Choi, 2014).
Chemosensors Based on Organic Compounds
The development of chemosensors based on specific organic frameworks for detecting metal ions, anions, and neutral molecules indicates the significance of structural design in synthetic chemistry for applications in sensing technologies. Such research points to the potential for compounds like "this compound" to serve as bases for the development of new sensing materials (Roy, 2021).
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-[3-(hydroxymethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c13-10-2-1-8(5-11(10)14)12(17)15-3-4-18-7-9(15)6-16/h1-2,5,9,16H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGPANNLRJNVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC(=C(C=C2)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

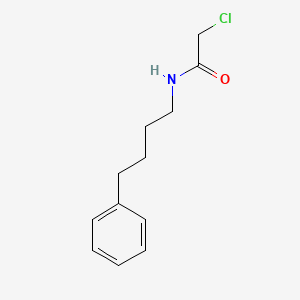
![N-(3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2730081.png)
![2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2730082.png)
![1-Phenyl-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2730087.png)
![8-bromo-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2730088.png)
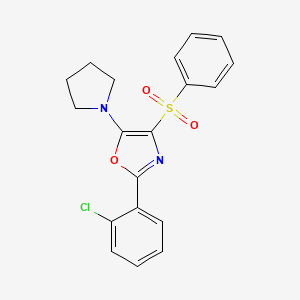
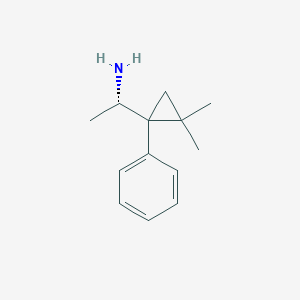
![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2730092.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-phenylethanediamide](/img/structure/B2730093.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2730094.png)
![1-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B2730096.png)
